molecular formula C17H16ClF3N4O B2825379 N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide CAS No. 1898955-06-0

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

カタログ番号: B2825379
CAS番号: 1898955-06-0
分子量: 384.79
InChIキー: KNJOREXMCXEAKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClF3N4O and its molecular weight is 384.79. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-piperidin-1-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O/c18-12-5-4-11(17(19,20)21)8-13(12)24-16(26)14-9-15(23-10-22-14)25-6-2-1-3-7-25/h4-5,8-10H,1-3,6-7H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJOREXMCXEAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C15H15ClF3N3O
  • Molecular Weight : 351.75 g/mol
  • IUPAC Name : N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Research indicates that this compound exhibits several mechanisms of action, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Enzyme Inhibition

  • CDK Inhibition : The compound has demonstrated potent inhibitory effects on CDK9, leading to reduced transcription of anti-apoptotic proteins such as Mcl-1. This results in increased apoptosis in cancer cells .
  • EGFR and VEGFR Inhibition : It also displays inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .

Biological Activity Data

Recent studies have provided quantitative data on the biological activity of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Mechanism of Action
HepG229 - 59Induces apoptosis via caspase activation
A549 (Lung Cancer)40 - 204Inhibits EGFR signaling
MCF7 (Breast Cancer)50 - 100CDK inhibition leading to cell cycle arrest

Study on HepG2 Cells

In a study investigating the effects on HepG2 liver cancer cells, treatment with the compound resulted in:

  • Increased Apoptosis : The percentage of apoptotic cells increased significantly from 0.29% in control to 9.74% post-treatment.
  • Cell Cycle Arrest : Flow cytometry analysis revealed an increase in G1 phase cells from 43.86% to 49.18%, indicating an antiproliferative effect .

Mechanistic Insights

Further mechanistic studies indicated that the compound upregulates pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2, thereby promoting apoptosis. The expression levels were notably higher compared to control groups, reinforcing the compound's potential as an anticancer agent .

Q & A

Q. What are the key synthetic pathways for N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Introduction of the piperidinyl group at the pyrimidine core.
  • Amide coupling : Reaction of the pyrimidine-4-carboxylic acid derivative with the substituted aniline (e.g., 2-chloro-5-(trifluoromethyl)aniline).
  • Optimization parameters :
    • Temperature : Elevated temperatures (80–120°C) for amide bond formation.
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
    • Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation.
      Analytical techniques such as HPLC (for purity >95%) and NMR (for structural confirmation) are critical for monitoring intermediates and final products .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and piperidine ring integration.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., intramolecular N–H⋯N bonds observed in related pyrimidines) .
  • HPLC-PDA : Ensures purity and identifies byproducts from incomplete substitution or coupling steps .

Q. What preliminary structure-activity relationship (SAR) insights exist for this compound?

  • Piperidine substitution : The piperidin-1-yl group enhances solubility and modulates steric interactions with target proteins.
  • Trifluoromethyl group : Increases metabolic stability and lipophilicity, as seen in analogs with similar substituents .
  • Chlorophenyl moiety : Critical for target binding affinity, as removal reduces potency in kinase inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

  • Case example : Discrepancies in IC50 values between in vitro kinase assays and cell-based proliferation tests may arise from:
    • Cellular permeability : LogP adjustments (e.g., via trifluoromethyl groups) improve membrane penetration .
    • Off-target effects : Use of CRISPR/Cas9 knockouts or siRNA silencing to validate target specificity .
  • Statistical validation : Replicate experiments across multiple cell lines (e.g., K562 vs. solid tumor models) to assess consistency .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

  • Metabolic stability :
    • Replace labile functional groups (e.g., ester-to-amide substitution) to reduce hepatic clearance.
    • Cyclopropyl groups : Introduce into the piperidine ring to block cytochrome P450 oxidation .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction and adjust lipophilicity via fluorinated substituents .

Q. How can target engagement and mechanism of action be validated in complex biological systems?

  • Chemical proteomics : Employ pull-down assays with biotinylated probes to identify binding partners.
  • Kinase profiling : Screen against panels of 400+ kinases to confirm selectivity (e.g., dual Src/Abl inhibition observed in analogs) .
  • In vivo xenografts : Monitor tumor regression in dose-response studies (e.g., 50–100 mg/kg oral dosing) with pharmacodynamic markers (phospho-Src/Abl levels) .

Q. What computational methods are suitable for predicting off-target interactions and toxicity?

  • Molecular docking : Use AutoDock Vina to screen against hERG channels or CYP isoforms to flag cardiac or metabolic risks.
  • Machine learning models : Train on Tox21 datasets to predict hepatotoxicity or genotoxicity based on structural fingerprints.
  • ADMET prediction : SwissADME or ADMETlab 2.0 to estimate bioavailability and blood-brain barrier penetration .

Q. How do crystallographic polymorphs impact the compound’s physicochemical properties and bioactivity?

  • Polymorph screening : Use solvent evaporation or cooling crystallization to identify stable forms.
  • Impact on solubility : Amorphous forms may enhance dissolution rates but reduce shelf-life.
  • Bioactivity correlation : Compare IC50 values of polymorphs (e.g., Form I vs. Form II in related pyrimidines showed 2.3-fold potency differences due to hydrogen-bonding variations) .

Q. What methodologies are recommended for scaling up synthesis while maintaining purity?

  • Flow chemistry : Continuous processing reduces batch variability and improves heat management.
  • Quality by Design (QbD) : Define critical process parameters (CPPs) like mixing speed and temperature gradients using Design of Experiments (DoE).
  • In-line PAT tools : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。